Azetidin-3-ylmethanamine

説明

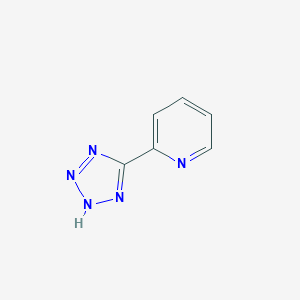

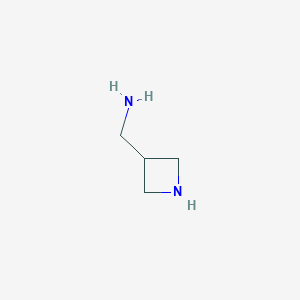

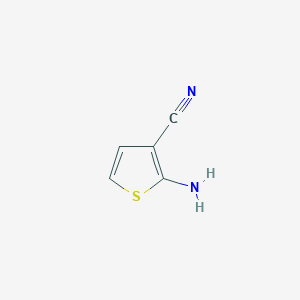

Azetidin-3-ylmethanamine is a chemical compound with the CAS Number: 116770-48-0 and a molecular weight of 86.14 . Its IUPAC name is 3-azetidinylmethanamine .

Synthesis Analysis

The synthesis of azetidines, including this compound, is an important yet underdeveloped research area . An efficient method to activate hydroxyl groups of amino alcohols has been developed, which avoids the use of toxic reagents and tolerates various functional groups . This strategy has been applied to the synthesis of functionalized p-methoxyphenyl-protected azetidines .Molecular Structure Analysis

The InChI code for this compound is1S/C4H10N2/c5-1-4-2-6-3-4/h4,6H,1-3,5H2 . This indicates that the molecule consists of 4 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . Chemical Reactions Analysis

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 86.14 .科学的研究の応用

Azetidine derivatives have shown potential as anticonvulsant agents. Compounds synthesized from the reaction of indolinone and azetidinone moieties exhibited significant activity against seizures in preclinical models (Singh, Siddiqui, & Pandeya, 1994).

Azetidin-3-yl groups have been introduced into heteroaromatic bases using a Minisci reaction, demonstrating their utility in drug discovery, including applications in EGFR inhibitors, tyrosine kinase inhibitors, and antimalarial drugs (Duncton et al., 2009).

Novel azetidinone analogues incorporating 1,2,4-triazole have shown promising anti-tubercular activity, indicating their potential use in developing new treatments for tuberculosis (Thomas, George, & Harindran., 2014).

Azetidine derivatives have been evaluated for antileishmanial activity, with certain compounds showing activity comparable to clinically used drugs (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).

Some azetidine derivatives have been studied as dopamine antagonists, showing potential as treatments for disorders involving dopaminergic systems (Metkar, Bhatia, & Desai, 2013).

Azetidin-3-ones, structurally similar to azetidin-3-ylmethanamine, have been synthesized and are considered valuable for the development of antibiotics and other biologically important compounds (Ye, He, & Zhang, 2011).

Spiro-azetidines and azetidinones have been evaluated as blockers of the T-type calcium channel, suggesting their potential in treating inflammatory and neuropathic pain (Smith et al., 2010).

将来の方向性

特性

IUPAC Name |

azetidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-1-4-2-6-3-4/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAXJDJIFGIBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435545 | |

| Record name | Azetidin-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116770-48-0 | |

| Record name | Azetidin-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

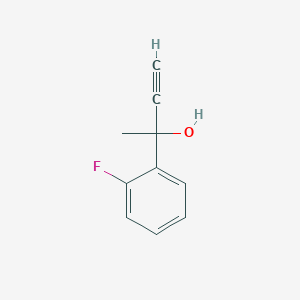

![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)

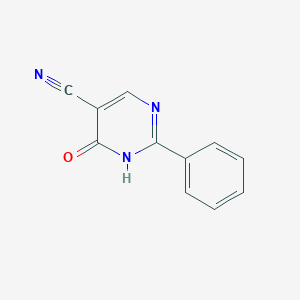

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)